Carbonyl Linker at Position 6 Confers Distinct Physicochemical Property Space vs. 2-Position Amine Analogs
The carbonyl linker at position 6 of the target compound produces a fundamentally different physicochemical profile compared to the directly N-attached 2-(4-methylpiperazinyl)quinoxaline (PD084803, CAS 195711-46-7). Key computed differences include a lower LogD at pH 7.4 (ACD/LogD 0.31 vs. ~1.38), a lower LogP (ACD/LogP -0.52 vs. ~1.38), and the presence of an additional hydrogen-bond acceptor (5 vs. 4) [1]. The zero hydrogen-bond donor count of the target compound, compared to zero in PD084803 as well, maintains blood-brain barrier permeability potential, but the substantially lower lipophilicity of the target compound predicts reduced non-specific protein binding and a different tissue-distribution profile .
| Evidence Dimension | Predicted lipophilicity (LogD at pH 7.4) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | ACD/LogD (pH 7.4) = 0.31; ACD/LogP = -0.52; H-bond acceptors = 5; H-bond donors = 0; Polar Surface Area = 49 Ų |
| Comparator Or Baseline | PD084803 (2-(4-methylpiperazinyl)quinoxaline): LogP = 1.38; H-bond acceptors = 4; H-bond donors = 0; PSA data not available in the same source |
| Quantified Difference | ΔLogD (pH 7.4) ≈ -1.07 (approximately 11.7-fold lower lipophilicity); ΔLogP ≈ -1.90; ΔHBA = +1 |
| Conditions | ACD/Labs Percepta v14.0 predicted values for target compound ; Probes & Drugs Portal reported LogP for PD084803 [1] |
Why This Matters
A 1.07 log-unit reduction in LogD corresponds to an approximately 11.7-fold decrease in octanol-water partition coefficient, predicting significantly lower non-specific protein binding and phospholipidosis risk—critical for procurement decisions where assay interference or off-target promiscuity must be minimized.
- [1] Probes & Drugs Portal. PD084803 — 2-(4-Methylpiperazinyl)-quinoxaline; LogP = 1.38, HBA = 4, HBD = 0, MW = 228.14. https://www.probes-drugs.org/compound/PD084803/ (accessed May 2026). View Source
